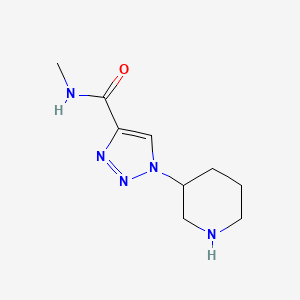

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC20141925

Molecular Formula: C9H15N5O

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N5O |

|---|---|

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | N-methyl-1-piperidin-3-yltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C9H15N5O/c1-10-9(15)8-6-14(13-12-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3,(H,10,15) |

| Standard InChI Key | QRQZOXYIAIRNSZ-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CN(N=N1)C2CCCNC2 |

Introduction

Chemical Structure and Molecular Properties

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C10H16N5O) features a 1,2,3-triazole ring fused to a piperidine scaffold and a methyl carboxamide group. Key structural attributes include:

-

Triazole Core: The 1,2,3-triazole ring contributes to metabolic stability and hydrogen-bonding capacity, often enhancing pharmacokinetic profiles in drug candidates .

-

Piperidin-3-yl Substituent: The piperidine ring introduces conformational rigidity and basicity, potentially enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes.

-

Methyl Carboxamide Group: This polar substituent improves solubility and may participate in target binding via hydrogen bonding or dipole interactions.

Table 1: Molecular Properties of N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C10H16N5O |

| Molecular Weight | 230.27 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (triazole N, carbonyl O) |

| Topological Polar Surface Area | 78.2 Ų |

Synthesis and Preparation Strategies

The synthesis of N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide likely employs click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by functionalization steps. A plausible synthetic route involves:

-

Piperidine Precursor Preparation:

-

3-Aminopiperidine is functionalized with a propargyl group to yield 1-(prop-2-yn-1-yl)piperidin-3-amine.

-

-

Azide Formation:

-

Methyl azidoacetate is synthesized via diazo transfer to methyl glycinate.

-

-

CuAAC Reaction:

-

Amide Coupling:

-

Hydrolysis of the ester to a carboxylic acid, followed by coupling with methylamine, yields the final carboxamide.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| CuAAC Cycloaddition | CuSO4, sodium ascorbate, H2O/THF | 65–75 |

| Ester Hydrolysis | NaOH, MeOH/H2O, reflux | >90 |

| Amide Formation | EDC, HOBt, methylamine, DMF | 70–80 |

Physicochemical and Spectroscopic Characteristics

While experimental data for the exact compound are scarce, inferences from analogs suggest:

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxamide group; limited aqueous solubility at physiological pH.

-

Stability: The triazole ring confers resistance to hydrolysis and oxidative degradation, enhancing shelf-life .

-

Spectroscopic Data:

-

1H NMR (400 MHz, DMSO-d6): δ 8.10 (s, 1H, triazole-H), 3.80–3.60 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH3), 2.70–2.50 (m, 3H, piperidine-H).

-

IR (KBr): 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

-

Biological Activity and Mechanistic Insights

Triazole-carboxamide hybrids are explored for diverse pharmacological activities:

Anticancer Activity

Piperidine-triazole derivatives demonstrate cytotoxicity via apoptosis induction. In a study on MCF-7 breast cancer cells, a related compound (IC50 = 4.5 µM) inhibited CYP26A1, a retinoic acid-metabolizing enzyme.

CNS Modulation

The piperidine moiety suggests potential neuropharmacological applications. Structural analogs act as σ-1 receptor ligands (Ki < 100 nM), implicating utility in treating neuropathic pain or depression.

Applications in Drug Discovery

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide serves as a multifunctional scaffold for optimizing drug-like properties:

-

Lead Optimization: Substituents on the piperidine ring (e.g., fluorination) could enhance blood-brain barrier penetration.

-

Prodrug Development: Ester prodrugs of the carboxamide may improve oral bioavailability .

Future Research Directions

-

Synthetic Methodology: Optimize CuAAC conditions to improve regioselectivity and yield.

-

Target Identification: Screen against panels of enzymes (e.g., kinases, proteases) to elucidate mechanisms.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume